1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl
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Overview
Description
1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This group is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under basic conditions . The compound is characterized by its ability to form stable amide bonds, making it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane or dimethylformamide (DMF) to ensure complete solubility of the reactants.
Industrial Production Methods
In an industrial setting, the production of Fmoc-protected compounds often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid resin . The Fmoc group is removed using a solution of piperidine in DMF, which does not disturb the acid-labile linker between the peptide and the resin .
Chemical Reactions Analysis
Types of Reactions
1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in peptide bond formation, a key reaction in peptide synthesis.
Common Reagents and Conditions
Fmoc-Cl: Used for introducing the Fmoc group.
Piperidine: Used for removing the Fmoc group.
Major Products
The major products formed from these reactions include Fmoc-protected peptides and deprotected amines, which can be further utilized in various synthetic applications .
Scientific Research Applications
1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl primarily involves the protection and deprotection of amine groups. The Fmoc group is introduced to protect the amine during synthetic steps and is later removed to reveal the free amine for further reactions . This process is crucial in peptide synthesis, where the selective protection and deprotection of functional groups are necessary for the assembly of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-amino acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis.
Boc-amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection, which is removed under acidic conditions.
Uniqueness
1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl is unique due to its specific structure, which includes both the Fmoc group and a dioxane moiety. This combination provides distinct properties, such as enhanced solubility and stability, making it particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C27H35ClN2O4 |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(12-amino-4,9-dioxododecyl)carbamate;hydrochloride |
InChI |
InChI=1S/C27H34N2O4.ClH/c28-17-7-11-20(30)9-1-2-10-21(31)12-8-18-29-27(32)33-19-26-24-15-5-3-13-22(24)23-14-4-6-16-25(23)26;/h3-6,13-16,26H,1-2,7-12,17-19,28H2,(H,29,32);1H |
InChI Key |
VGOFXZJDHNFDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)CCCCC(=O)CCCN.Cl |
Origin of Product |
United States |
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